3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Description
The compound 3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine carboxamide core substituted with a benzimidazole moiety and a 4-chloro-3-(trifluoromethyl)phenyl group. Its structure combines pharmacophoric elements commonly associated with drug-like properties:
- Benzimidazole: A privileged scaffold in medicinal chemistry, often linked to kinase inhibition or antiviral activity.
- Trifluoromethyl and Chloro Substituents: These electron-withdrawing groups enhance metabolic stability and influence target binding.
- Piperidine Carboxamide: Provides conformational flexibility and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C20H18ClF3N4O |
|---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C20H18ClF3N4O/c21-15-8-7-13(10-14(15)20(22,23)24)25-19(29)28-9-3-4-12(11-28)18-26-16-5-1-2-6-17(16)27-18/h1-2,5-8,10,12H,3-4,9,11H2,(H,25,29)(H,26,27) |
InChI Key |
GSIPQYQQGZGNOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine and appropriate halogenated intermediates . The final step involves the coupling of the benzimidazole and piperidine moieties with the substituted phenyl group, typically using amide bond formation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Formation of the Benzoimidazole Ring
The 1H-benzo[d]imidazol-2-yl group is synthesized via cyclization of benzene-1,2-diamine derivatives :
-
Method A : Condensation of o-phenylenediamine with a carbonyl source (e.g., formic acid or trimethyl orthoformate) under acidic conditions .
-
Method B : Reaction of isothiocyanate intermediates with diamines, followed by DIC-mediated intramolecular cyclization to form the benzimidazole core .
Key Reaction :
Optimized Conditions :
-
Microwave irradiation (180°C) improves reaction efficiency .
-
Yields range from 55–75% depending on substituent steric effects .
Functionalization of the Aromatic Ring
The 4-chloro-3-(trifluoromethyl)phenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling :
-
SNAr : Reaction of 4-chloro-3-(trifluoromethyl)aniline with a piperidine-carboxamide electrophile (e.g., chloroformate or acyl chloride) .
-
Suzuki Coupling : Uses a boronic acid derivative and palladium catalyst to cross-couple aryl halides .
Example Protocol :
| Component | Quantity | Conditions |
|---|---|---|
| Aryl halide | 1.0 equiv | Pd(PPh₃)₄, Na₂CO₃ |
| Boronic acid | 1.2 equiv | DME/H₂O (3:1), 80°C |
| Yield | 60–80% |
Key Structural Modifications and SAR Insights
-
Piperidine Substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .
-
Benzimidazole Optimization : N-Methylation at the 1-position improves solubility without compromising activity .
-
Carboxamide Linker : Replacing the carboxamide with sulfonamide or urea reduces potency .
Stability and Reactivity
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of the compound typically involves multi-step reactions that include cyclization and condensation processes. For instance, one method includes the cyclization of benzene-1,2-diamine in the presence of lactic acid followed by oxidation to form benzimidazole derivatives. These intermediates can then be reacted with various aromatic aldehydes to yield the desired piperidine derivatives .
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For example, a study reported that certain substituted benzimidazole derivatives showed promising activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) ranging from 2.5 to 5 μg/mL . The presence of specific substituents on the aromatic rings significantly influenced their potency.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Studies have shown that certain benzimidazole derivatives can inhibit cancer cell proliferation in various human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of critical signaling pathways such as MDM2-p53 interactions . A quantitative structure–activity relationship (QSAR) analysis indicated that specific substitutions enhance cytotoxicity against these cancer cell lines .
Antitubercular Activity
In addition to its antimicrobial properties, the compound has been evaluated for its antitubercular effects. In vitro studies have shown that certain derivatives exhibit inhibitory action on vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for mycobacterial survival . In vivo studies further confirmed these findings, demonstrating effective suppression of tuberculosis in mouse models.
Case Studies
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to up-regulate pro-apoptotic proteins like Bax and p53, leading to the induction of apoptosis in cancer cells . Additionally, it can inhibit the activity of cyclin-dependent kinases (CDKs), thereby arresting the cell cycle and preventing cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Core Structural Differences
Substituent Effects
- Trifluoromethyl and Chloro Groups: Present in both the target and ’s compound, these substituents are known to improve metabolic stability and enhance binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .
- Aromatic Substitutions: ’s dimethylamino group (1568980-04-0) introduces basicity and solubility, whereas the target’s chloro-trifluoromethyl group prioritizes target affinity over solubility .
Biological Activity
3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core followed by the introduction of piperidine and chloro-trifluoromethyl substituents. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
Anticancer Properties
Recent studies have demonstrated that compounds containing benzimidazole moieties exhibit significant anticancer activity. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3a | MCF-7 | 26.59 | Induction of apoptosis |
| 3b | MCF-7 | 27.98 | Cell cycle arrest |
| 4b | MCF-7 | 36.95 | Inhibition of proliferation |
These results indicate that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with key signaling pathways involved in cell division.
- Induction of Apoptosis : Studies indicate that it activates apoptotic pathways, leading to programmed cell death in cancer cells.
- Targeting Specific Enzymes : Similar compounds have been identified as inhibitors of specific kinases that are crucial for cancer cell survival.
In Vivo Studies
In vivo studies using mouse models have demonstrated that this compound can effectively reduce tumor size when administered at specific dosages. For example, a study involving xenograft models showed a significant decrease in tumor volume compared to control groups .
Comparative Analysis with Other Compounds
Comparative studies with other benzimidazole derivatives reveal that while many exhibit anticancer properties, this specific compound showcases a unique profile with enhanced potency against certain cancer types.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| CFI-400945 | 5.0 | PLK4 |
| Compound X | 10.0 | FGFR1 |
| 3-(Benzo[d]imidazol) derivative | 15.0 | EGFR |
These comparative analyses underscore the potential of this compound as a more effective therapeutic agent than existing alternatives .
Q & A
What are the critical considerations for synthesizing 3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide?
Level: Basic
Methodological Answer:
Synthesis typically involves coupling a benzoimidazole scaffold with a substituted phenylpiperidine carboxamide. Key steps include:
- Reaction Conditions: Use of HBr in refluxing acetic acid for cyclization to form the benzoimidazole core (e.g., as described for structurally similar compounds in ).
- Substituent Compatibility: Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance stability during coupling reactions, while bulky substituents may require milder conditions to avoid steric hindrance.
- Purification: Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is recommended to isolate the final product.
How do electronic and steric effects of substituents influence the compound’s biological activity?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies indicate:
- Electron-Withdrawing Groups (EWGs): Substituents like Cl and CF₃ at the para/ meta positions of the phenyl ring enhance potency by increasing electrophilicity and binding affinity to target receptors (e.g., mGluR5 inhibition observed in ).
- Steric Effects: Bulky groups (e.g., methoxy) at critical positions reduce activity due to unfavorable interactions with hydrophobic binding pockets (e.g., compound 23 in with IC₅₀ > 20 μM).
- Hybridization Strategies: Extending conjugation (e.g., pyridinyl acrylamide analogs) balances potency and cell viability by optimizing π-π stacking interactions ( ).
What computational approaches are effective for optimizing the compound’s pharmacokinetic profile?
Level: Advanced
Methodological Answer:
- Quantum Chemical Calculations: Predict binding conformations using density functional theory (DFT) to model interactions with target receptors (e.g., mGluR5 active site ).
- ADMET Prediction Tools: Software like SwissADME evaluates lipophilicity (LogP), metabolic stability, and blood-brain barrier penetration. The trifluoromethyl group in this compound likely enhances metabolic stability by resisting oxidative degradation ().
- Reaction Path Search: Algorithms (e.g., GRRM) identify low-energy pathways for synthesizing derivatives with improved solubility ().
How can researchers address contradictory data between in vitro potency and cytotoxicity?
Level: Advanced
Methodological Answer:
Contradictions arise when high potency correlates with low cell viability (e.g., compound 20 in with 4-fold potency but cytotoxicity). Mitigation strategies include:
- Structural Modifications: Introduce hydrophilic groups (e.g., sulfonamide or dimethylamino) to reduce nonspecific membrane interactions.
- Dose-Response Profiling: Use multi-parametric assays (e.g., CellTiter-Glo) to differentiate target-specific effects from off-target toxicity.
- Metabolic Screening: Liver microsome assays identify reactive metabolites responsible for cytotoxicity ( ).
What experimental design principles minimize trial-and-error in derivative synthesis?
Level: Basic
Methodological Answer:
- Factorial Design: Apply Taguchi or Box-Behnken methods to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) with minimal experiments ().
- High-Throughput Screening (HTS): Use parallel synthesis to generate analogs with systematic variations (e.g., substituent libraries for SAR analysis).
- In Situ Monitoring: FTIR or Raman spectroscopy tracks intermediate formation, reducing purification bottlenecks ( ).
How can researchers validate target selectivity for this compound?
Level: Advanced
Methodological Answer:
- Kinase Profiling Panels: Test against a broad panel of receptors (e.g., 100+ kinases) to identify off-target interactions.
- Molecular Dynamics (MD) Simulations: Simulate binding to homologous receptors (e.g., mGluR1 vs. mGluR5) to assess selectivity ().
- CRISPR Knockout Models: Validate target engagement using cell lines with gene-specific knockouts (e.g., mGluR5⁻/⁻ cells).
What analytical techniques are essential for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing para vs. meta trifluoromethyl groups) ( ).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₀H₁₇ClF₃N₃O).
- X-ray Crystallography: Resolves stereochemistry of the piperidine ring and confirms hydrogen-bonding motifs ().
How can researchers reconcile discrepancies in IC₅₀ values across different assay formats?
Level: Advanced
Methodological Answer:
- Assay Standardization: Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability.
- Buffer Optimization: Adjust pH and ionic strength to mimic physiological conditions (e.g., Tris-HCl vs. HEPES buffers).
- Data Normalization: Apply Hill slope corrections to account for cooperative binding artifacts ( ).
What strategies improve aqueous solubility without compromising activity?
Level: Advanced
Methodological Answer:
- Prodrug Design: Introduce phosphate or glycoside moieties cleaved in vivo (e.g., compound 17 in with improved solubility but retained potency).
- Salt Formation: Use hydrochloride or mesylate salts to enhance dissolution.
- Co-Solvent Systems: Employ cyclodextrin complexes or PEG-based formulations for in vitro assays ( ).
How can computational models guide the design of novel analogs?
Level: Advanced
Methodological Answer:
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors, hydrophobic pockets) using tools like Schrödinger’s Phase ().
- Free Energy Perturbation (FEP): Predict relative binding affinities of analogs with minor structural changes.
- Fragment-Based Design: Screen fragment libraries to replace metabolically unstable regions (e.g., benzimidazole ring modifications) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
